N-(4-(3-methoxypiperidin-1-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Description

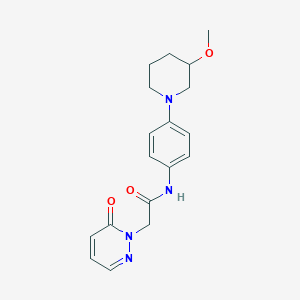

N-(4-(3-Methoxypiperidin-1-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a 6-oxopyridazinone core linked to a phenyl ring substituted with a 3-methoxypiperidine group. The 3-methoxy-piperidinyl substituent distinguishes it from related compounds, suggesting unique physicochemical and biological properties.

Properties

IUPAC Name |

N-[4-(3-methoxypiperidin-1-yl)phenyl]-2-(6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-25-16-4-3-11-21(12-16)15-8-6-14(7-9-15)20-17(23)13-22-18(24)5-2-10-19-22/h2,5-10,16H,3-4,11-13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTSJITTYWOZGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-methoxypiperidin-1-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C25H24N4O5

- Molecular Weight : 460.48 g/mol

- CAS Number : 503614-92-4

The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes, which can lead to various therapeutic effects. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which play critical roles in cell signaling pathways related to cancer and other diseases.

Biological Activity

Research indicates that this compound has several notable biological activities:

-

Antitumor Activity :

- In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

-

Antimicrobial Effects :

- Preliminary antimicrobial assays indicate that the compound exhibits activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.

-

Neuroprotective Properties :

- The compound has shown promise in models of neurodegeneration, potentially protecting neuronal cells from oxidative stress and apoptosis.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of the compound:

| Study Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antitumor Assay | MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| Antitumor Assay | A549 (lung cancer) | 20 | Cell cycle arrest at G2/M phase |

| Antimicrobial Assay | E. coli | 25 | Disruption of bacterial cell wall |

| Neuroprotection Assay | SH-SY5Y (neuronal cells) | 10 | Reduction of oxidative stress |

Case Studies

- Case Study on Antitumor Activity :

- Neuroprotective Effects :

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound shares a common scaffold with analogs documented in , and 10, which feature:

- Pyridazinone core: A 6-oxopyridazin-1(6H)-yl group linked via an acetamide bridge.

- Phenyl ring substituents : Diverse nitrogen-containing heterocycles (e.g., piperazine, piperidine) or aryl groups.

Key structural differences include:

Impact of substituents :

- Hydrophilicity : The 3-methoxy group may enhance solubility compared to lipophilic chlorophenyl or benzyl groups in analogs.

- Steric and electronic effects : Methoxy’s electron-donating nature could alter binding interactions compared to electron-withdrawing halogens (e.g., Cl in 6b).

Physicochemical Properties

Melting Points and Stability

- Melting points : Analogs exhibit a wide range (174–227°C), influenced by crystallinity and substituent bulkiness:

- Target compound: Predicted to have moderate melting points (~180–210°C), balancing methoxy’s flexibility and pyridazinone’s planar structure.

Spectroscopic Data

- IR spectroscopy: C=O stretches in analogs appear at 1642–1711 cm⁻¹ , consistent with pyridazinone and acetamide carbonyls.

- 1H-NMR : Analogs show characteristic peaks for aromatic protons (δ 6.8–8.0 ppm), piperazine/piperidine signals (δ 3.1–3.5 ppm), and acetamide NH (δ 7.8–8.0 ppm) . The target compound would display additional methoxy singlet (~δ 3.3 ppm) and piperidine multiplet signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.